molecular formula C17H17N B1329406 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl- CAS No. 5227-71-4

1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-

Cat. No. B1329406
CAS RN: 5227-71-4
M. Wt: 235.32 g/mol
InChI Key: USVYORQGMLXJTN-UHFFFAOYSA-N
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Description

The compound "1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-" is a derivative of the indole structure, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse chemical reactivity and their ability to interact with various biological targets, making them of great interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole core followed by various functionalization reactions. For instance, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 leads to a cycloplatinated product, which can further react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene to give various compounds where DMSO is replaced by these ligands . Additionally, the synthesis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) involves characterization by elemental analyses and spectral studies, indicating a methodical approach to the synthesis and confirmation of the indole derivative structures .

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of the cycloplatinated indole derivative shows metallation to platinum via the C3 carbon of the indole nucleus . Similarly, the crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) is stabilized by an elaborate system of π...π, C–H...π, and C–H...F hydrogen bonds . The crystal structures of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives are stabilized by weak intra- and intermolecular interactions, such as C–H...π and C–H...Hal interactions .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The phenylacetylene derivative of the cycloplatinated indole reacts with ethanol to give a carbene complex, and related carbene complexes with other alcohols and acetylenic derivatives have also been synthesized . The preparation of 3-(aminomethylene)-3H-indoles involves the condensation of 3-indolecarbaldehydes with secondary amines, and these compounds can further react with electrophiles and nucleophiles to afford variously substituted indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability and intermolecular interactions that can affect the melting points, solubility, and reactivity of these compounds . The spectral studies, including FT-IR, NMR, and Mass spectroscopy, are essential for determining the functional groups present and confirming the identity of the synthesized compounds . The reactivity of indole derivatives with electrophiles and nucleophiles also highlights their chemical versatility and potential for further transformations .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Acid-Catalyzed Rearrangements

    2-Phenyl-3-phenylimino-3H-indole reacts with various indole derivatives, leading to rearrangements and the formation of compounds like 3,3′-bis-indolyls. Acid treatment of these compounds further results in different rearrangement products, with crystal structures being determined for some of these compounds (Cardillo et al., 1992).

  • Crystal Structure of Indole Derivatives

    Studies have detailed the crystal structures of various 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole derivatives. These studies contribute to understanding the molecular configuration and potential interactions of these compounds (Vázquez-Vuelvas et al., 2011).

Spectroscopy and Photophysics

  • Proton Transfer Equilibrium Reactions

    The proton transfer reactions in substituted 3H-indole molecules have been studied, providing insights into the spectral characteristics and formation of various species like anions, cations, and dications. This research is significant for understanding the photophysical behavior of these compounds (Sarpal et al., 1993).

  • Photophysical Parameters

    Research on the spectroscopic and photophysical parameters of neutral and cationic species of 3H-indole derivatives reveals information about solvatochromic shifts, radiative decay rate constants, and geometrical changes in the ground state, contributing to the understanding of these compounds' photophysical properties (Belletěte et al., 1994).

Synthesis and Applications

  • Oligomerization and Derivative Formation

    The oligomerization of indole derivatives, such as indole-5-carboxylic acid, with thiols has been explored. This research reveals the formation of complex structures and compounds, indicating the diverse synthetic applications of these compounds (Mutulis et al., 2008).

  • Synthesis of Biologically Active Compounds

    The synthesis of new derivatives of 2,3-dimethylindole by reacting with various amides indicates the potential biological activity of these synthesized compounds. This research opens avenues for developing new pharmaceuticals and biologically active substances (Avdeenko et al., 2020).

Safety And Hazards

The safety and hazards associated with indole derivatives can depend on their specific structure. Users should avoid contact with skin and eyes, and not breathe mist/vapors/spray . They should also keep the compound in a dry, cool, and well-ventilated place, and keep the container tightly closed .

Future Directions

The future directions of research on indole derivatives are likely to involve the development of novel synthesis methods , the exploration of their biological activity , and their potential applications in areas such as organic electronics .

properties

IUPAC Name

3,3-dimethyl-2-methylidene-1-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-13-17(2,3)15-11-7-8-12-16(15)18(13)14-9-5-4-6-10-14/h4-12H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVYORQGMLXJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063738
Record name 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-

CAS RN

5227-71-4
Record name 2,3-Dihydro-3,3-dimethyl-2-methylene-1-phenyl-1H-indole
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Record name 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-
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Record name 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-
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Record name 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-phenyl-
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Record name 3,3-Dimethyl-2-methylene-1-phenylindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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